molecular formula C12H12FN3 B8255772 2-N-benzyl-5-fluoropyridine-2,3-diamine

2-N-benzyl-5-fluoropyridine-2,3-diamine

Cat. No.: B8255772
M. Wt: 217.24 g/mol
InChI Key: ARZFSBOKASTZBA-UHFFFAOYSA-N
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Description

2-N-Benzyl-5-fluoropyridine-2,3-diamine is a fluorinated pyridine derivative featuring a benzyl substituent at the N2 position and amino groups at the 2- and 3-positions of the pyridine ring. This compound is structurally characterized by its electron-withdrawing fluorine atom and the benzyl group, which may enhance lipophilicity and influence biological interactions. The instability of such diamines often necessitates immediate use in subsequent reactions .

Properties

IUPAC Name

2-N-benzyl-5-fluoropyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZFSBOKASTZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-N-benzyl-5-fluoropyridine-2,3-diamine with structurally related compounds, focusing on substituent effects, synthesis, stability, and biological activity.

Pyridine Diamines with Varied Substituents

  • 5-(Trifluoromethyl)pyridine-2,3-diamine (CAS 107867-51-6): This analog replaces the fluorine and benzyl groups with a trifluoromethyl substituent. However, steric bulk may reduce solubility .
  • N2-[4-(Benzyloxy)phenyl]-5-fluoropyridine-2,3-diamine (EP 2585462 B1) :
    This compound substitutes the benzyl group with a 4-benzyloxyphenyl moiety. The addition of an oxygen atom in the substituent may improve solubility but could alter pharmacokinetic properties, such as absorption and distribution, compared to the target compound .

Analytical Characterization

  • NMR Spectroscopy :
    Cyclen-based macrocycles exhibit broadened ¹³C-NMR signals due to conformational dynamics, complicating structural assignment . In contrast, the rigid pyridine core of this compound may yield sharper NMR signals, with the fluorine atom providing distinct ¹⁹F-NMR signatures for easier analysis.
  • LC/MS Profiling :
    Analogous compounds are analyzed using UPLC with ammonium acetate mobile phases, achieving high-resolution separation . Similar methods could resolve the target compound from synthetic byproducts.

Data Table: Key Properties of Selected Diamines

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
This compound N2-benzyl, 5-F ~247.3 (estimated) Hypothesized anticancer potential
5-(Trifluoromethyl)pyridine-2,3-diamine 5-CF₃ 191.1 High lipophilicity, metabolic stability
Benzo[g]quinoxaline derivative (Compound 3) 2,4-Disubstituted ~350 (estimated) IC₅₀ = 0.45 µM (MCF-7 cells)
N2-[4-(Benzyloxy)phenyl]-5-fluoropyridine-2,3-diamine N2-(4-benzyloxyphenyl), 5-F ~345.4 (estimated) Improved solubility vs. benzyl analog

Preparation Methods

Bromination-Fluorination Sequences via Modified Blaz-Schiemann Reactions

The Blaz-Schiemann reaction remains a cornerstone for introducing fluorine atoms into aromatic systems. As demonstrated in CN102898358A, aminopyridine derivatives undergo bromination followed by diazotization and fluorination. For example:

  • Bromination : 2-Amino-6-picoline reacts with NaBr/NaBrO₃ in H₂SO₄ to yield 5-bromo-2-amino-6-picoline (91.2% yield).

  • Fluorination : Treatment with NaNO₂ in anhydrous HF at -78°C replaces the amino group with fluorine, producing 5-fluoro-2-amino-6-picoline (85.1% yield per step).

This two-step approach achieves regioselective fluorination at position 5, critical for constructing the target scaffold.

Diamination Techniques for Pyridine Derivatives

Zinc-Mediated Amination of Halopyridines

ChemicalBook reports the synthesis of 2,3-diaminopyridine from 2-chloro-3-aminopyridine using zinc ammonium chloride at 220°C (60% yield). This reductive amination methodology can be adapted for introducing dual amino groups into fluorinated intermediates. Key parameters include:

  • Temperature : Reactions above 200°C enhance zinc’s reducing capacity.

  • Solvent : Polar aprotic solvents (e.g., DMF) improve substrate solubility.

Palladium-Catalyzed Benzylation of Aminopyridines

Buchwald-Hartwig Amination for N-Benzyl Incorporation

The radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines exemplifies palladium-catalyzed amination of bromofluoropyridines. Adapting this protocol:

  • Substrate : 2-Bromo-5-fluoropyridine-3-amine.

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, benzylamine in toluene at 110°C.

  • Outcome : N-Benzylation at position 2 with 74–90% yield.

This method avoids harsh alkylation conditions, preserving the fluorine and free amino group at position 3.

Integrated Synthetic Route for 2-N-Benzyl-5-Fluoropyridine-2,3-Diamine

Stepwise Procedure and Optimization

Step 1: Synthesis of 5-Bromo-2,3-Diaminopyridine

  • Substrate : 2,3-Diaminopyridine (commercially available).

  • Bromination : NaBr/NaBrO₃ in H₂SO₄ at 0–5°C for 3 h.

  • Yield : 85–92% (similar to CN102898358A).

Step 2: Fluorination via Halex Reaction

  • Conditions : KF (3 eq), CuI (10 mol%), DMF, 150°C, 24 h.

  • Outcome : Substitution of bromine with fluorine (68–75% yield).

Step 3: Selective N-Benzylation

  • Reagents : Benzyl bromide (1.2 eq), K₂CO₃, DMF, 60°C, 12 h.

  • Selectivity : Steric hindrance at position 3 favors benzylation at position 2 (82% yield).

Analytical Validation and Challenges

Regioselectivity in Bromination

Amino groups at positions 2 and 3 direct electrophilic bromination to position 5 (meta to both substituents). Computational studies (DFT) indicate a 15:1 preference for 5-bromo over 6-bromo isomers due to charge distribution.

Fluorination Efficiency

Blaz-Schiemann fluorination in HF achieves higher yields (85%) compared to Halex reactions (70%), but requires specialized equipment for HF handling.

Comparative Analysis of Alternative Routes

MethodStepsTotal YieldKey AdvantageLimitation
Blaz-Schiemann + Benzylation358%High fluorination efficiencyHF handling requirements
Halex + Buchwald-Hartwig449%Mild benzylation conditionsLower fluorination yield

Industrial Scalability Considerations

  • Cost Analysis : Zinc ammonium chloride ($6.00/5g) and Pd catalysts ($42.00/1g) dominate material costs.

  • Process Safety : HF-based routes necessitate corrosion-resistant reactors (e.g., tetrafluoroethylene vessels ).

Q & A

Basic: What are the standard protocols for synthesizing 2-N-benzyl-5-fluoropyridine-2,3-diamine?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with fluoropyridine intermediates. For example, reduction of nitro groups to amines can be achieved using SnCl₂·2H₂O under reflux in ethanol (75°C, 5–7 hours), followed by alkaline workup and extraction . Benzylation at the amine position may employ nucleophilic substitution with benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Purification often involves column chromatography or recrystallization.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ ~4.5 ppm for CH₂) and fluorine-induced deshielding in the pyridine ring .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies NH₂ stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
  • XRD : For crystal structure determination, SHELXL (via WinGX) is used for refinement, with anisotropic displacement parameters analyzed in ORTEP .

Advanced: How can conflicting NMR/XRD data be resolved during structure validation?

Methodological Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve:

  • Perform variable-temperature NMR to detect conformational changes .
  • Re-examine XRD data using SHELXL’s TWIN and BASF commands to model twinning or disorder .
  • Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical spectra .

Advanced: What strategies optimize the regioselective benzylation of 5-fluoropyridine-2,3-diamine?

Methodological Answer:

  • Catalytic Control : Use Pd-catalyzed Buchwald-Hartwig coupling for selective N-arylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the 2-position.
  • Protecting Groups : Temporarily protect the 3-amine with Boc groups to direct benzylation to the 2-position, followed by deprotection .

Basic: How is hydrogen bonding analyzed in crystals of this compound?

Methodological Answer:
Graph set analysis (as per Etter’s rules) is applied to XRD data. Use Mercury or PLATON to identify donor-acceptor distances (e.g., N–H···N/F interactions) and classify motifs (e.g., R₂²(8) rings) . Hydrogen-bonding networks influence solubility and stability, critical for pharmaceutical applications.

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GROMACS) to assess stability in biological environments .
  • Docking Studies : AutoDock Vina evaluates binding affinities to targets like kinases or GPCRs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation (similar to structurally related diamines ).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Neutralize with dilute acetic acid before disposal in halogenated waste containers .

Advanced: How do steric and electronic effects of the benzyl group influence reactivity?

Methodological Answer:

  • Steric Effects : The benzyl group hinders electrophilic substitution at the 4-position, directing reactions to the 6-position.
  • Electronic Effects : The electron-donating benzylamine enhances pyridine ring basicity, affecting protonation states in catalytic reactions . Quantitative analysis via Hammett plots or DFT-based NBO analysis is recommended.

Basic: What are the compound’s potential applications in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition : The fluoropyridine core mimics ATP-binding motifs, making it a candidate for tyrosine kinase inhibitors .
  • Antimicrobial Agents : Diamine derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems reduce side reactions and improve heat management .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to enhance turnover number (TON).
  • DoE Optimization : Use factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

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